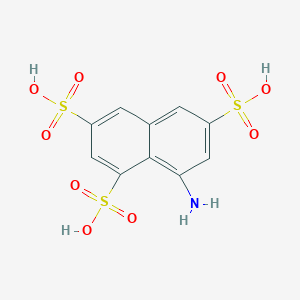

8-Amino-1,3,6-naphthalenetrisulfonic acid

Description

Properties

IUPAC Name |

8-aminonaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDHSURDYAETAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79873-38-4 (unspecified hydrochloride salt), 901-79-1 (tri-hydrochloride salt) | |

| Record name | 8-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059454 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-42-0, 5398-34-5 | |

| Record name | 8-Aminonaphthalene-1,3,6-trisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 8-amino-1,3,6-naphthalenetrisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koch acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINO-1,3,6-NAPHTHALENETRISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33V8NB7KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalyst Selection

The reduction of 8-nitronaphthalene-1,3,6-trisulfonic acid salts to 8-amino-1,3,6-naphthalenetrisulfonic acid is optimally performed via catalytic hydrogenation. This method supersedes older techniques like the Bechamp reduction (iron powder in acetic acid) due to higher selectivity and easier catalyst recovery.

Catalysts :

-

Cobalt polysulfide (CoSₓ) : Preferred for its stability under alkaline conditions. Empirical formulas range from CoS₃ to CoS₄, with polysulfides enhancing reaction rates by 30% compared to monosulfides.

-

Palladium/platinum sulfides : Used in niche applications but limited by cost and sensitivity to impurities.

Optimized Parameters :

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 30–150°C | 120°C |

| Hydrogen pressure | 5–150 bar | 80 bar |

| pH | 7.5–12 | 8.5–9.5 |

| Reaction time | 30–90 minutes | 45 minutes |

| Substrate concentration | 15–35% (w/v) | 20–25% (w/v) |

A representative procedure involves charging an autoclave with 800 g of 8-nitronaphthalene-1,3,6-trisulfonic acid trisodium salt solution (20% w/v), 16 g cobalt nitrate hexahydrate, and 81.6 mL sodium polysulfide solution. After adjusting to pH 8.5 with NaOH, hydrogenation proceeds at 120°C and 80 bar for 45 minutes, yielding 92% T acid.

Sulfonation and Nitration of Naphthalene Precursors

Trisulfonation of Naphthalene

The synthesis begins with naphthalene trisulfonation using oleum (fuming sulfuric acid) at 160–180°C. This step introduces sulfonic acid groups at the 1, 3, and 6 positions, forming naphthalene-1,3,6-trisulfonic acid. Industrial reactors typically operate in continuous mode to maintain consistent sulfonation depth and minimize byproducts like 1,3,5-trisulfonic acid isomers.

Nitration of Trisulfonated Naphthalene

Nitration employs mixed acid (HNO₃/H₂SO₄) at 40–60°C to introduce a nitro group at the 8 position. The product, 8-nitronaphthalene-1,3,6-trisulfonic acid, is isolated as its trisodium salt via salting out with NaCl. Impurities (e.g., calcium sulfate, iron compounds) are controlled to <0.1% to prevent catalyst poisoning in subsequent steps.

Workup and Purification Strategies

Catalyst Recovery

Cobalt polysulfide catalysts are recovered via filtration or centrifugation, with reuse possible for up to 10 cycles without significant activity loss. Post-reaction mixtures are decanted to separate the catalyst slurry, which is then washed with 5% NaOH to remove adsorbed organics.

Isolation of T Acid

The hydrogenated solution is acidified with HCl to precipitate T acid as its monosodium salt. Filtration yields a crude product, which is purified via recrystallization from hot water. Typical purity exceeds 98%, with residual sulfates and chlorides <1.5%.

Comparative Analysis of Reduction Methods

Catalytic Hydrogenation vs. Bechamp Reduction

| Metric | Catalytic Hydrogenation | Bechamp Reduction |

|---|---|---|

| Yield | 85–92% | 70–78% |

| Reaction time | 0.5–1.5 hours | 4–6 hours |

| Byproducts | <2% | 10–15% (iron sludge) |

| Catalyst cost | Moderate (Co) | Low (Fe) |

| Environmental impact | Low (H₂O effluent) | High (Fe/Mg waste) |

Catalytic hydrogenation’s superiority lies in its scalability and reduced waste, though it requires high-pressure equipment.

Industrial Production Workflow

Continuous Reactor Design

Modern plants use cascade reactors for sulfonation/nitration, coupled with stirred-tank hydrogenators. A typical facility produces 5,000 metric tons/year of T acid, with the following mass balance:

| Input | Quantity (kg/batch) | Output | Quantity (kg/batch) |

|---|---|---|---|

| Naphthalene | 2,500 | T acid | 4,800 |

| Oleum (20% SO₃) | 12,000 | Na₂SO₄ | 1,200 |

| HNO₃ (98%) | 1,800 | HCl (recycled) | 600 |

| Co catalyst | 50 | Co catalyst (reused) | 48 |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,3,6-naphthalenetrisulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Substitution reactions typically involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and reduced amino derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Analytical Chemistry

8-Amino-1,3,6-naphthalenetrisulfonic acid is widely used as a reagent in analytical chemistry due to its ability to form stable complexes with various metal ions. Its applications include:

- Fluorescent Probes : The compound is utilized in the development of fluorescent probes for detecting metal ions and other analytes in solution. The fluorescence properties can be tuned by modifying the chemical environment, making it suitable for sensitive detection methods.

- Electrophoresis : H acid is employed in polyacrylamide gel electrophoresis (PAGE) for resolving biomolecules such as proteins and nucleic acids. It aids in the separation of charged species based on size and charge due to its polyanionic nature .

Biochemical Applications

In biochemistry, this compound plays a crucial role:

- Enzyme Assays : It is used as a substrate or inhibitor in enzyme assays. Its ability to interact with various enzymes allows researchers to study enzyme kinetics and mechanisms.

- Cell Biology : The compound serves as a fluorescent dye for labeling cellular components. Its application in live-cell imaging helps visualize cellular processes in real-time.

Material Science

The compound has applications in material science:

- Dye Synthesis : H acid is involved in synthesizing various dyes and pigments due to its strong chromophore properties. These dyes are used in textiles and biological staining.

- Nanomaterials : It is also explored for functionalizing nanomaterials, enhancing their properties for applications in sensors and catalysis.

Case Study 1: Fluorescent Detection of Metal Ions

A study demonstrated the use of this compound as a fluorescent probe for detecting lead ions (Pb²⁺) in aqueous solutions. The probe exhibited significant fluorescence enhancement upon binding with Pb²⁺, allowing for sensitive detection at low concentrations .

Case Study 2: Electrophoretic Resolution of Biomolecules

In an experiment involving PAGE, researchers utilized H acid to separate glucose oligomers labeled with the compound. The results showed effective resolution of oligomers based on size and charge, underscoring its utility in biochemical analysis .

Mechanism of Action

The mechanism of action of 8-Amino-1,3,6-naphthalenetrisulfonic acid involves its ability to form stable complexes with various ions. The amino group can react with aldehydes and ketones to form Schiff bases, which can be reduced to stable amine derivatives . This property makes it useful in labeling and tracing applications.

Comparison with Similar Compounds

8-Amino-1,3,6-Pyrenetrisulfonic Acid (APTS)

Structural Differences : APTS replaces the naphthalene core of ANTS with a pyrene ring, enhancing fluorescence quantum yield due to pyrene’s extended conjugation system.

Functional Differences :

- Electrophoresis Sensitivity : APTS-labeled oligosaccharides exhibit brighter fluorescence in DNA sequencer-based slab gel electrophoresis, enabling detection at lower concentrations compared to ANTS .

- Applications : Preferred in high-throughput glycan profiling and enzymatic activity assays (e.g., isoamylase debranching analysis) .

ζ-Stat (8-Hydroxy-1,3,6-Naphthalenetrisulfonic Acid)

Structural Differences: The amino group in ANTS is replaced by a hydroxyl (-OH) group in ζ-Stat. Functional Differences:

- Biological Activity: ζ-Stat acts as a protein kinase Cζ (PKCζ)-specific inhibitor (51% inhibition at 5 µM), contrasting with ANTS’s non-inhibitory role .

- Therapeutic Potential: Used in cancer research to study PKCζ-mediated signaling in metastasis .

8-Amino-1-Naphthol-3,6-Disulfonic Acid

Structural Differences : Contains two sulfonic acid groups and a hydroxyl group instead of three sulfonic acids.

Functional Differences :

7-Aminonaphthalene-1,3,6-Trisulfonic Acid

Structural Differences: Positional isomer of ANTS, with the amino group at the 7th position instead of the 8th. Functional Differences:

- Chemical Reactivity : Altered electronic properties due to isomerism affect its conjugation efficiency in labeling applications.

Comparative Data Table

Research Findings and Implications

- Fluorescence Efficiency : APTS outperforms ANTS in fluorescence intensity due to its pyrene core, but ANTS remains preferred for starch CLD analysis due to compatibility with CE .

- Biological Specificity: ζ-Stat’s hydroxyl group enables selective kinase inhibition, a property absent in amino-substituted analogs like ANTS .

- Industrial Relevance: Disulfonic derivatives (e.g., 8-amino-1-naphthol-3,6-disulfonic acid) highlight the trade-off between solubility and functionality in non-aqueous applications .

Biological Activity

8-Amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a fluorescent dye commonly utilized in biochemical assays and analytical chemistry, particularly in the study of glycoproteins and carbohydrates. Its unique structure allows it to serve as an effective labeling agent for various biological applications, including the analysis of glycan structures through electrophoresis and mass spectrometry.

ANTS is characterized by its molecular formula and a molecular weight of approximately 427.34 g/mol. It exists as a disodium salt and is soluble in water, making it suitable for various biological assays. The compound has a melting point of approximately 138 °C (decomposes) and a density of 1.974 g/cm³ .

Biological Applications

ANTS has been extensively studied for its biological activity, particularly in the following areas:

- Glycan Analysis : ANTS is widely used in Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), which allows for the separation and quantification of oligosaccharides derived from glycoproteins. This method relies on the electrophoretic mobility of ANTS-labeled glycans to identify their structures .

- Binding Studies : ANTS-labeled hyaluronic acid (HA) oligosaccharides have been shown to interact with HA-binding proteins such as versican. The equilibrium dissociation constant for this interaction has been measured at 100 nM, indicating a strong affinity between HA and its binding proteins .

- Cellular Activity : Research indicates that HA oligosaccharides can induce cellular activities such as angiogenesis and modulation of inflammatory responses. For instance, studies have demonstrated that certain HA oligosaccharides can suppress tumor growth by interfering with CD44 receptor interactions .

Case Study 1: Glycan Profiling Using ANTS

In a study published in Glycobiology, researchers utilized ANTS to label N-glycans isolated from plant and mammalian glycoproteins. The labeled glycans were analyzed using MALDI-TOF mass spectrometry, which allowed for the detection of neutral N-linked glycans in the picomole range. This method provided insights into the structural diversity of glycans and their functional implications in biological systems .

Case Study 2: Interaction with HA-Binding Proteins

Another significant study focused on the interaction between ANTS-labeled HA oligosaccharides and various HA-binding proteins. The research highlighted that while shorter oligosaccharides did not effectively compete for binding sites on proteins like versican, longer oligosaccharides exhibited enhanced binding capabilities. This finding underscores the importance of oligosaccharide length in mediating protein interactions .

Summary of Findings

The following table summarizes key findings related to the biological activity of ANTS:

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.34 g/mol |

| Melting Point | 138 °C (decomposes) |

| Density | 1.974 g/cm³ |

| Key Applications | Glycan analysis via FACE, binding studies with HA-binding proteins |

| Notable Interactions | Strong binding affinity with HA-binding proteins (Kd = 100 nM) |

| Cellular Effects | Induction of angiogenesis, regulation of inflammatory responses, suppression of tumor growth |

Q & A

Q. What are the established synthetic routes for 8-amino-1,3,6-naphthalenetrisulfonic acid, and how are intermediates purified?

The synthesis typically involves sulfonation and amination of naphthalene derivatives. A common approach is sequential sulfonation using concentrated sulfuric acid under controlled temperatures (80–120°C), followed by nitration and reduction to introduce the amino group . Purification of intermediates often employs recrystallization from aqueous ethanol or acidified water to remove unreacted sulfonic acid residues. Column chromatography with ion-exchange resins (e.g., Dowex®) may resolve isomers .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- UV-Vis Spectroscopy : Detects absorption maxima (~320–350 nm) attributed to the conjugated aromatic system and sulfonate groups .

- Fluorescence Spectroscopy : High Stokes shift (~100 nm) due to intramolecular charge transfer between the amino and sulfonate groups .

- NMR : H and C NMR resolve positional isomers; sulfonate protons appear deshielded (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak [M–H]⁻ at m/z 403.9 (calculated for CHNNaOS) .

Q. How does the compound’s fluorescence behavior vary with pH, and what mechanisms explain this?

The fluorescence intensity peaks at neutral pH (6–8), as protonation of the amino group (pKa ~4.5) and deprotonation of sulfonic acids (pKa <1) stabilize the excited state. Acidic conditions (<pH 3) quench fluorescence due to aggregation, while alkaline conditions (>pH 9) induce spectral shifts from deprotonated hydroxyl groups in derivatives .

Advanced Research Questions

Q. How can this compound be utilized as a fluorescent probe for metal ion detection in biological systems?

The compound’s sulfonate groups chelate divalent cations (e.g., Ca, Mg), causing fluorescence quenching via static or dynamic mechanisms. For intracellular applications, encapsulation in liposomes or covalent conjugation to targeting moieties (e.g., peptides) enhances specificity. Competitive binding assays with EDTA validate metal affinity .

Q. What strategies resolve contradictions in reported Stokes shift values across studies?

Discrepancies often arise from solvent polarity, impurities, or isomerization. Standardize measurements in degassed, buffered solutions (e.g., 0.1 M phosphate buffer, pH 7.4). Use HPLC to confirm purity (>98%) and isolate dominant isomers. Time-resolved fluorescence can distinguish between intrinsic shifts and environmental effects .

Q. How does the compound interact with biomacromolecules like DNA or proteins, and what methodological approaches quantify these interactions?

- DNA Binding : Intercalation or minor groove binding is assessed via fluorescence quenching titrations and viscometry. Stern-Volmer plots reveal binding constants (K ~10 M) .

- Protein Interactions : Förster resonance energy transfer (FRET) with tryptophan residues or surface plasmon resonance (SPR) measures binding kinetics. Competitive assays with known ligands (e.g., ANS) validate specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.